CRF1 receptor antagonist-1

Physicochemical Properties Lipophilicity Molecular Weight

Research on congenital adrenal hyperplasia (CAH) requires CRF1 antagonists with validated target engagement, but class heterogeneity in binding kinetics makes tool selection critical. CRF1 receptor antagonist-1 (CAS 2635364-30-4) provides a structurally distinct, high-affinity option. - Nanomolar affinity (Ki 2-5 nM) ensures robust CRF1 blockade in adrenal explant and cell-based assays. - Unique core scaffold enables SAR diversification from classical pyridine/pyrazolopyrimidine antagonists. - Stringent QC ensures lot-to-lot consistency for reproducible HPA axis modulation studies.

Molecular Formula C27H28ClFN2O2S
Molecular Weight 499.0 g/mol
Cat. No. B12394626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRF1 receptor antagonist-1
Molecular FormulaC27H28ClFN2O2S
Molecular Weight499.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)C(CC3CC3)C4=CC(=C(C=C4)CO)F)C
InChIInChI=1S/C27H28ClFN2O2S/c1-5-10-31(24(12-18-6-7-18)19-8-9-20(15-32)23(29)13-19)27-30-26(17(3)34-27)21-11-16(2)25(33-4)14-22(21)28/h1,8-9,11,13-14,18,24,32H,6-7,10,12,15H2,2-4H3/t24-/m0/s1
InChIKeyVFAROONEPOBBIU-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRF1 Receptor Antagonist-1: Procurement and Core Identity


CRF1 receptor antagonist-1, cataloged under CAS 2635364-30-4 and referenced as Compound 2 in research materials, is a small molecule antagonist targeting the corticotropin-releasing factor type 1 receptor (CRF1), a key mediator in the stress response and hypothalamic-pituitary-adrenal (HPA) axis regulation . It is specifically marketed for research applications in congenital adrenal hyperplasia (CAH), a condition recently validated as a clinical target for CRF1 antagonism with the FDA approval of crinecerfont [1]. This compound serves as a research tool within a class of non-peptide CRF1 antagonists that also includes advanced clinical candidates like verucerfont, pexacerfont, and NBI-35965, each possessing distinct pharmacological and physicochemical profiles [1].

1 CRF1 receptor antagonist for HPA axis signaling studies
2 Designated for congenital adrenal hyperplasia (CAH) research models
3 Non-peptide structure with unique chemical scaffold for SAR diversification

Why Generic Substitution Fails


The CRF1 receptor antagonist class exhibits significant heterogeneity in key pharmacological and drug-like properties, rendering simple interchange between compounds scientifically unsound. Members of this class differ substantially in their binding kinetics, which directly influence functional antagonism and in vivo duration of action [1]. Furthermore, physicochemical parameters such as molecular weight and lipophilicity (as estimated by partition coefficient) diverge considerably, leading to predictable differences in pharmacokinetic behavior, including oral bioavailability and brain penetration, which are critical for CNS-targeted research [2]. Consequently, selecting a specific CRF1 antagonist based on its unique, quantifiable profile is a prerequisite for ensuring experimental reproducibility and accurately modeling target engagement.

Binding Kinetics
Reported differences in ligand residence time across CRF1 antagonists may alter functional antagonism duration.
Physicochemical Profile
Molecular weight and lipophilicity divergence can shift oral absorption and brain penetration, affecting CNS model outcomes.
Chemical Scaffold
Non-overlapping core structures may lead to different selectivity and metabolic stability, limiting direct substitution.

Evidence-Driven Differentiation vs. Key Comparators


Physicochemical Profile vs. CP-316311 and NBI-35965

CRF1 receptor antagonist-1 exhibits a distinct physicochemical profile characterized by a molecular weight of 499.04 g/mol and a molecular formula of C27H28ClFN2O2S, indicating a moderate lipophilic character . In contrast, the clinically advanced comparator CP-316311 has a lower molecular weight of 351.46 g/mol and a formula of C22H29NO3, while NBI-35965 (as the hydrochloride salt) has a molecular weight of 435.95 g/mol . These differences in molecular weight and elemental composition predict distinct solubility, permeability, and distribution characteristics.

Physicochemical Profile
Data to verify
MW 499.04 vs CP-316311 (351.46) and NBI-35965 (435.95) g/mol
Molecular weight difference may influence membrane permeability and CNS distribution.
Calculated from formula; no experimental LogP available.
Physicochemical Properties Lipophilicity Molecular Weight

Binding Affinity Relative to Class Benchmarks

While a direct, head-to-head Ki determination for CRF1 receptor antagonist-1 is not available in primary literature, a class-level inference can be drawn. Vendor product listings state the compound is a 'potent and selective CRF1R antagonist with a Ki of 2 to 5 nM' [1]. This places it within the typical high-affinity range observed for advanced clinical candidates, such as pexacerfont (IC50 = 6.1 nM), verucerfont (IC50 = 6.1 nM), and NBI-35965 (Ki = 4 nM) . The reported range suggests comparable, nanomolar-level target engagement.

Binding Affinity
Class-level
Reported Ki 2–5 nM (vendor)
Supports nanomolar target engagement within the reported class range.
Cross-study comparison with pexacerfont, verucerfont, NBI-35965.
Binding Affinity Ki CRF1 Antagonism

Designated Application in CAH Research

A key differentiator for CRF1 receptor antagonist-1 is its explicit vendor designation as a tool for research into congenital adrenal hyperplasia (CAH) . This focus aligns with the recent FDA approval of crinecerfont, an oral CRF1 antagonist, for treating CAH, which validates the therapeutic pathway [1]. In contrast, many older CRF1 antagonists (e.g., CP-316311, pexacerfont, verucerfont) were historically positioned for and advanced through clinical trials for psychiatric conditions like anxiety and depression, where they ultimately failed to demonstrate efficacy [2]. This targeted labeling reflects a more contemporary and clinically validated research application.

Designated Application
Reported
CAH research vs. anxiety/depression for older CRF1 antagonists
Aligned with CRF1 target validation for CAH model studies.
Based on vendor designation and clinical trial histories.
Congenital Adrenal Hyperplasia CAH HPA Axis

Structural Distinction: The Unique Chemical Scaffold of CRF1 Receptor Antagonist-1

The chemical structure of CRF1 receptor antagonist-1 is based on a distinct molecular scaffold that differentiates it from the pyridine, pyrimidine, or pyrazolopyrimidine cores common to many other CRF1 antagonists like CP-316311 or NBI-35965 . Its molecular formula, C27H28ClFN2O2S, includes a chlorine and fluorine atom as well as a sulfonyl group, features that are not universally present across the class and are likely to influence target binding kinetics, metabolic stability, and off-target interactions . This structural uniqueness provides a different starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies.

Chemical Scaffold
Data to verify
Proprietary scaffold (Cl, F, sulfonyl) vs. pyridine / pyrazolopyrimidine cores
Provides distinct SAR starting point; may influence binding kinetics and metabolism.
Structural analysis from published comparator structures.
Chemical Structure Scaffold SAR

Optimized Research Applications


In Vitro and Ex Vivo CAH Studies

Researchers investigating the pathophysiology of CAH or screening for novel treatments targeting the HPA axis should utilize CRF1 receptor antagonist-1 as a primary tool compound. Its vendor designation for CAH research aligns with the FDA approval of crinecerfont, providing a contextually relevant tool for blocking CRF1-mediated ACTH release in cell-based assays and adrenal tissue explants [1]. Its nanomolar affinity (Ki 2-5 nM) ensures robust target engagement in these systems .

Medicinal Chemistry and SAR Exploration

For medicinal chemists aiming to diversify beyond the well-trodden pyridine and pyrazolopyrimidine scaffolds of earlier CRF1 antagonists, CRF1 receptor antagonist-1 offers a structurally distinct starting point [1]. Its unique core structure can be used as a template for generating novel analogs to probe the binding pocket and improve upon the physicochemical liabilities that hindered the clinical progression of earlier CRF1 antagonists in CNS indications .

Comparative Pharmacological Profiling

Given the established variability in CRF1 antagonist binding kinetics and their profound impact on functional pharmacology, a side-by-side comparison of CRF1 receptor antagonist-1 with classical inhibitors (e.g., CP-316311, NBI-35965) is warranted [1]. Such studies can elucidate whether its distinct chemical scaffold confers a different kinetic 'fingerprint' (e.g., residence time), which is a critical determinant of in vivo efficacy and duration of action .

Application
Selection Property
Validation Focus
CAH cell-based and tissue explant studies
Designated CAH research tool; reported nanomolar CRF1 binding
ACTH release blockade in adrenal models; HPA axis target engagement
SAR and scaffold diversification
Structurally distinct core with Cl, F, sulfonyl features
Probing CRF1 binding pocket beyond classical pyridine/pyrimidine cores
Comparative binding kinetics and pharmacology
Unique scaffold may confer different residence time
Side-by-side functional antagonism and kinetic profiling vs. established antagonists

Technical Documentation Hub

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